molecular formula C10H10N2O B12996321 1-(3-Methoxyphenyl)-1H-imidazole

1-(3-Methoxyphenyl)-1H-imidazole

Cat. No.: B12996321
M. Wt: 174.20 g/mol
InChI Key: YZSKJBOVSBKCSY-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features a methoxy group attached to the phenyl ring, which is further connected to an imidazole ring. Imidazoles are known for their wide range of applications in medicinal chemistry, particularly as antifungal agents, and their role as building blocks in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of N-(3-methoxyphenyl)glyoxal with ammonium acetate in the presence of a suitable solvent like ethanol. The reaction typically requires heating under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(3-hydroxyphenyl)-1H-imidazole.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent like methanol or ethanol.

Major Products Formed:

    Oxidation: 1-(3-Hydroxyphenyl)-1H-imidazole.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: The compound has potential antifungal and antimicrobial properties, making it a candidate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The methoxy group may also play a role in modulating the compound’s lipophilicity and bioavailability.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with the methoxy group at the para position.

    1-(3-Hydroxyphenyl)-1H-imidazole: Hydroxyl group instead of a methoxy group.

    1-(3-Methylphenyl)-1H-imidazole: Methyl group instead of a methoxy group.

Uniqueness: 1-(3-Methoxyphenyl)-1H-imidazole is unique due to the presence of the methoxy group at the meta position, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(3-methoxyphenyl)imidazole

InChI

InChI=1S/C10H10N2O/c1-13-10-4-2-3-9(7-10)12-6-5-11-8-12/h2-8H,1H3

InChI Key

YZSKJBOVSBKCSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2

Origin of Product

United States

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